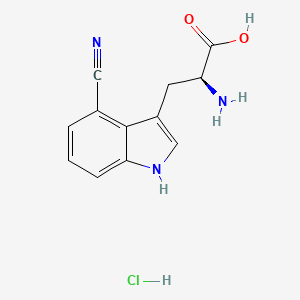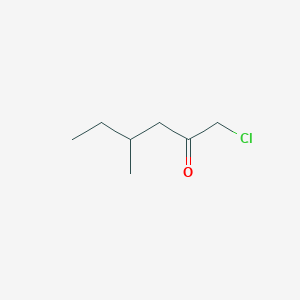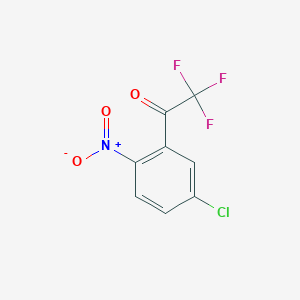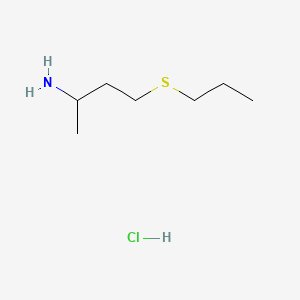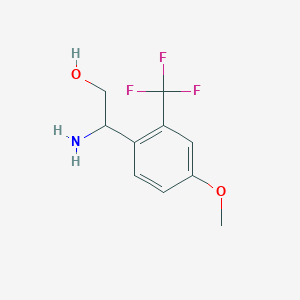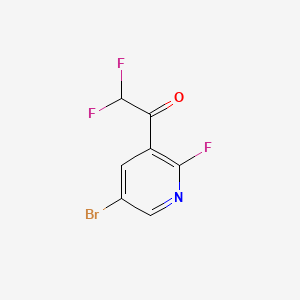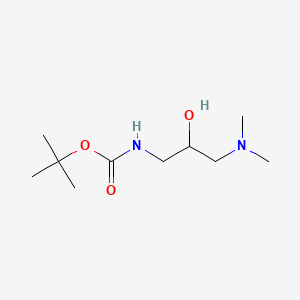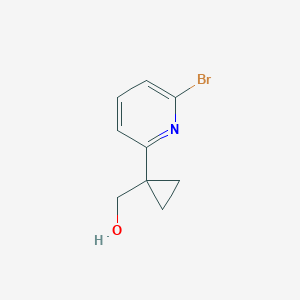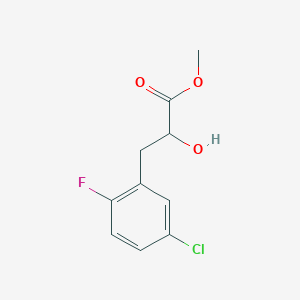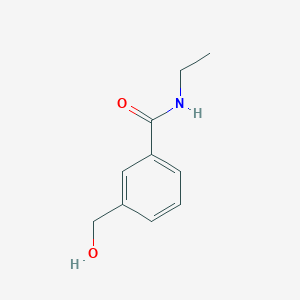
N-ethyl-3-(hydroxymethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-3-(hydroxymethyl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxymethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3-(hydroxymethyl)benzamide typically involves the reaction of 3-(hydroxymethyl)benzoic acid with ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
3-(hydroxymethyl)benzoic acid+ethylamine→this compound+water
The reaction is usually conducted at elevated temperatures to increase the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N-ethyl-3-(hydroxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro groups under acidic conditions.
Major Products Formed:
Oxidation: 3-(carboxymethyl)benzoic acid
Reduction: N-ethyl-3-(aminomethyl)benzamide
Substitution: Various substituted benzamides depending on the electrophile used.
Applications De Recherche Scientifique
N-ethyl-3-(hydroxymethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-ethyl-3-(hydroxymethyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The hydroxymethyl group can form hydrogen bonds with amino acid residues, while the benzamide moiety can engage in hydrophobic interactions, stabilizing the compound-enzyme complex.
Comparaison Avec Des Composés Similaires
- N-methyl-3-(hydroxymethyl)benzamide
- N-ethyl-4-(hydroxymethyl)benzamide
- N-ethyl-3-(methoxymethyl)benzamide
Comparison: N-ethyl-3-(hydroxymethyl)benzamide is unique due to the specific positioning of the hydroxymethyl group on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to N-methyl-3-(hydroxymethyl)benzamide, the ethyl group provides different steric and electronic properties, potentially leading to variations in biological activity and chemical reactivity.
Propriétés
Numéro CAS |
105394-84-1 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-ethyl-3-(hydroxymethyl)benzamide |
InChI |
InChI=1S/C10H13NO2/c1-2-11-10(13)9-5-3-4-8(6-9)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) |
Clé InChI |
VPRSFHNVFGKOFN-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CC=CC(=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


